tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399294
InChI: InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m1/s1
SMILES:
Molecular Formula: C15H29N3O4
Molecular Weight: 315.41 g/mol

tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17399294

Molecular Formula: C15H29N3O4

Molecular Weight: 315.41 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H29N3O4
Molecular Weight 315.41 g/mol
IUPAC Name tert-butyl (3R)-3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m1/s1
Standard InChI Key ZRHMJNUBQJZECJ-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN
Canonical SMILES CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN

Introduction

Chemical Structure and Stereochemical Considerations

The molecular architecture of tert-butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate features a five-membered pyrrolidine ring with three distinct substituents:

  • A tert-butyl ester group at the 1-position, providing steric bulk and influencing solubility.

  • An aminomethyl group (-CH2_2NH2_2) at the 3-position, which introduces a primary amine functionality capable of participating in further chemical modifications.

  • A Boc-protected amino group (-NHBoc) also at the 3-position, ensuring selective deprotection under acidic conditions.

The stereogenic center at the 3-position confers chirality, necessitating precise synthetic control to retain the (R)-configuration. This configuration is critical for interactions with biological targets, as enantiomeric impurities can drastically alter pharmacological profiles.

Molecular Geometry and Bonding

The pyrrolidine ring adopts a puckered conformation to alleviate steric strain, with the tert-butyl groups creating significant steric hindrance. X-ray crystallographic analyses of related compounds reveal that the Boc group occupies an equatorial position to minimize non-bonded interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate typically involves a multi-step sequence:

  • Pyrrolidine Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

  • Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base such as triethylamine.

  • Esterification: Installation of the tert-butyl ester group using tert-butyl chloroformate under anhydrous conditions.

A representative procedure involves dissolving (R)-3-aminomethylpyrrolidine in dichloromethane, followed by sequential addition of (Boc)2O\text{(Boc)}_2\text{O} and tert-butyl chloroformate. The reaction mixture is stirred at 0–5°C to minimize side reactions, yielding the product after column chromatography purification (hexane/ethyl acetate gradient).

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance reaction efficiency and reproducibility. Automated systems regulate temperature, pressure, and reagent stoichiometry, achieving yields exceeding 85% with >97% purity.

Chemical Reactivity and Functionalization

Deprotection and Functional Group Interconversion

  • Boc Removal: Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, regenerating the primary amine.

  • Aminomethyl Modifications: The -CH2_2NH2_2 group undergoes acylation with acetyl chloride or alkylation with methyl iodide, forming secondary amines.

  • Ester Hydrolysis: Basic hydrolysis with aqueous NaOH converts the tert-butyl ester to a carboxylic acid, enabling peptide coupling reactions.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC15H29N3O4\text{C}_{15}\text{H}_{29}\text{N}_{3}\text{O}_{4}
Molecular Weight315.41 g/mol
Purity≥97%
SolubilitySoluble in DCM, THF, DMF
Storage Conditions-20°C, inert atmosphere

The compound’s solubility in polar aprotic solvents aligns with its application in solution-phase synthesis. Chromatographic analyses confirm enantiomeric excess (>99% ee) via chiral stationary phases.

Applications in Drug Discovery

Peptidomimetic Design

The rigid pyrrolidine scaffold mimics proline residues in peptides, enabling the development of protease-resistant drug candidates. For example, derivatives of this compound are explored as inhibitors of HIV-1 protease and angiotensin-converting enzyme (ACE).

Prodrug Development

The tert-butyl ester serves as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids. This strategy improves oral bioavailability in preclinical models.

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